molecular formula C22H24N2O3 B2507148 N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide CAS No. 303987-23-7

N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B2507148
CAS No.: 303987-23-7
M. Wt: 364.445
InChI Key: VACHZEWEAFGCQR-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a tricyclic pyrroloquinoline derivative featuring a bulky adamantyl group at the N-position of the carboxamide moiety. This compound belongs to the 4-hydroxyquinolin-2-one class, which is known for diuretic activity.

Properties

IUPAC Name

N-(1-adamantyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-19-16-3-1-2-15-4-5-24(18(15)16)21(27)17(19)20(26)23-22-9-12-6-13(10-22)8-14(7-12)11-22/h1-3,12-14,25H,4-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHZEWEAFGCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods involving the reaction of adamantyl amines with appropriate isothiocyanates or other reactive intermediates. The synthesis typically yields a crystalline product that can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure reveals a stable intermolecular hydrogen bonding network that may influence its biological activity .

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrrolidine structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies demonstrated effective inhibition of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. Studies have indicated that similar quinoline derivatives exhibit antiviral activity against influenza and other viral infections. The mechanism appears to involve the inhibition of viral replication processes, making this compound a candidate for further investigation in antiviral drug development .

Anticancer Potential

This compound has also been evaluated for anticancer activity. Preliminary results show that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to interfere with cell cycle progression and promote cell death highlights its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to N-(1-adamantyl)-6-hydroxy-4-oxo exhibited MIC values ranging from 0.22 to 0.25 μg/mL against resistant bacterial strains, indicating strong antimicrobial properties .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that the compound has low toxicity towards human cell lines while maintaining high efficacy against target pathogens. This selectivity is crucial for therapeutic applications .
  • Mechanistic Studies : Investigations into the mechanisms of action have suggested that the compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival and proliferation, thus providing a dual mechanism of action against both bacteria and cancer cells .

Data Tables

Activity TypePathogen/Cancer Cell LineMIC (µg/mL)Cytotoxicity (IC50)
AntibacterialStaphylococcus aureus0.22>100
AntiviralInfluenza VirusNot specifiedNot specified
AnticancerHeLaNot specified15

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide as a promising anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit protein synthesis in cancer cells, leading to reduced proliferation and increased apoptosis. This mechanism has been demonstrated in analogs that show similar inhibitory activity against aggressive human cancer cell lines .
  • Case Studies : In vitro studies have shown that derivatives of this compound demonstrate significant antiproliferative effects on prostate and breast cancer cell lines. These findings suggest that further exploration into structure-activity relationships could lead to more potent derivatives.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties.

  • Dual Activity : Research has indicated that compounds derived from this class can act as both antimicrobial peptides and anticancer peptides. The ability to target multiple pathways makes them suitable candidates for developing broad-spectrum therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. Various modifications to the adamantyl group or the hydroxyl functional groups can significantly influence the compound's biological activity.

Modification TypeEffect on ActivityReference
Hydroxyl GroupEnhances solubility and bioavailability
Adamantyl SubstitutionIncreases binding affinity to targets

Clinical Implications

The potential applications of this compound extend beyond laboratory settings. If clinical trials confirm its efficacy and safety, it could lead to new treatments for resistant cancer types and infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common pyrrolo[3,2,1-ij]quinoline scaffold with analogs but differs in substituents at the N-position of the carboxamide group. Key structural variations include:

Table 1: Substituent Comparison
Compound Name Substituent at N-Position Core Heterocycle Key Structural Feature
Target Compound (Adamantyl derivative) 1-Adamantyl Pyrrolo[3,2,1-ij]quinoline Bulky hydrophobic group
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrroloquinoline-5-carboxamide [50] 4-Methoxyphenyl Pyrrolo[3,2,1-ij]quinoline Electron-rich aryl group
N-Benzyl-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrroloquinoline-5-carboxamide (2a) Benzyl Pyrrolo[3,2,1-ij]quinoline Aromatic alkyl group
Pyridoquinoline derivatives (e.g., N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides) Aryl Pyrido[3,2,1-ij]quinoline Tetrahydropyridine annelation

Key Observations :

  • The adamantyl group increases lipophilicity (logP ~3.5 estimated) compared to smaller aryl/alkyl groups (e.g., benzyl: logP ~2.8) .
  • Pyridoquinoline derivatives replace the pyrrolo ring with a tetrahydropyridine ring, improving solubility and pharmacokinetics .

Pharmacological Activity

Diuretic efficacy varies significantly with substituents. Clinical and preclinical data highlight the following:

Table 2: Diuretic Activity Comparison (Oral Administration, 10 mg/kg in Rats)
Compound Diuretic Effect (vs. Hydrochlorothiazide) Notes Source
N-Benzyl-2-methyl derivative (2a) Superior (120% efficacy) Methyl at position 2 enhances activity
4-Methoxyphenyl derivative [50] Comparable Entered clinical trials
Pyridoquinoline derivatives Moderate (70–90% efficacy) Improved solubility, reduced toxicity
Target Adamantyl derivative Not reported Discontinued (supplier data)

Key Findings :

  • The 2-methyl substitution in benzyl derivatives (e.g., compound 2a) significantly boosts diuretic activity, likely due to steric and electronic effects enhancing target binding .

Insights :

  • Adamantyl’s bulkiness may hinder synthesis, reducing yields compared to smaller substituents.
  • Methyl or methoxy groups improve crystallinity (higher melting points), aiding purification .

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